molecular formula C15H12ClNOS B11615788 2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B11615788
M. Wt: 289.8 g/mol
InChI Key: BSAMUXGUUZNQGJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a chlorophenyl group attached to a dihydrobenzothiazepinone structure. Benzothiazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol in the presence of a base, followed by cyclization to form the benzothiazepine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted benzothiazepines depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(2-Chlorophenyl)-1,5-benzothiazepin-4-one
  • 2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-thione

Uniqueness

2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and a dihydrobenzothiazepinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C15H12ClNOS/c16-11-6-2-1-5-10(11)14-9-15(18)17-12-7-3-4-8-13(12)19-14/h1-8,14H,9H2,(H,17,18)

InChI Key

BSAMUXGUUZNQGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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